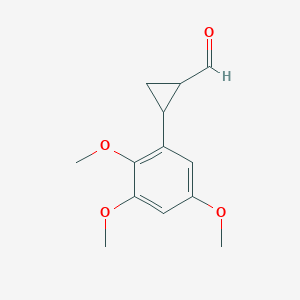
2-(2,3,5-Trimethoxyphenyl)cyclopropanecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3,5-Trimethoxyphenyl)cyclopropanecarbaldehyde is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with three methoxy groups at positions 2, 3, and 5, and an aldehyde group at the cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,5-Trimethoxyphenyl)cyclopropanecarbaldehyde typically involves the cyclopropanation of a suitable precursor, such as 2,3,5-trimethoxybenzylideneacetone, using a cyclopropanating agent like diazomethane or a similar reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3,5-Trimethoxyphenyl)cyclopropanecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(2,3,5-Trimethoxyphenyl)cyclopropanecarboxylic acid.
Reduction: 2-(2,3,5-Trimethoxyphenyl)cyclopropanemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2,3,5-Trimethoxyphenyl)cyclopropanecarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2-(2,3,5-Trimethoxyphenyl)cyclopropanecarbaldehyde involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with various biological targets, including enzymes and receptors, leading to modulation of their activity. This compound may exert its effects through the inhibition of key enzymes or the activation of specific signaling pathways, contributing to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,3,4-Trimethoxyphenyl)cyclopropanecarbaldehyde
- 2-(2,4,5-Trimethoxyphenyl)cyclopropanecarbaldehyde
- 2-(3,4,5-Trimethoxyphenyl)cyclopropanecarbaldehyde
Uniqueness
2-(2,3,5-Trimethoxyphenyl)cyclopropanecarbaldehyde is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the cyclopropane ring adds to its structural uniqueness, potentially affecting its interaction with biological targets and its overall stability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C13H16O4 |
|---|---|
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
2-(2,3,5-trimethoxyphenyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C13H16O4/c1-15-9-5-11(10-4-8(10)7-14)13(17-3)12(6-9)16-2/h5-8,10H,4H2,1-3H3 |
InChI-Schlüssel |
XZFXRJFIYFRGEP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)OC)OC)C2CC2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



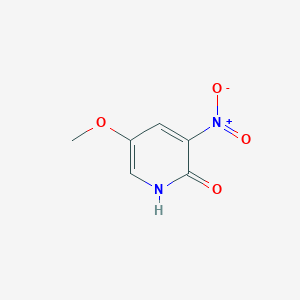

![6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13007488.png)
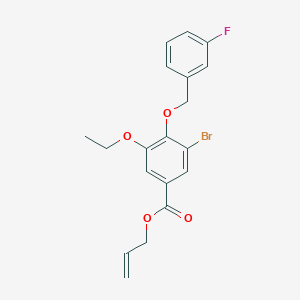
![2,2-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13007499.png)
![Ethyl[2-(oxetan-3-ylsulfanyl)pentan-3-yl]amine](/img/structure/B13007506.png)
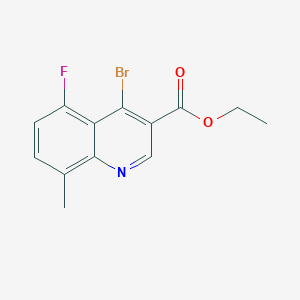
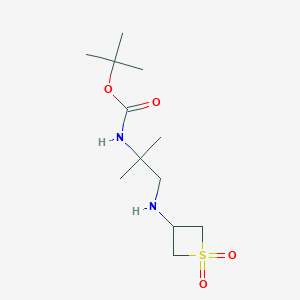
![Tert-butyl 5-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13007518.png)

![Methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetate](/img/structure/B13007533.png)


